st-Ht31

Description

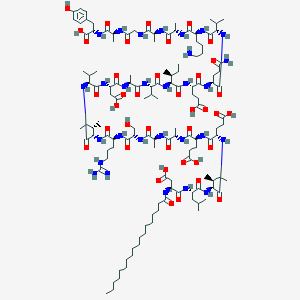

Stearoyl-Asp-Leu-Ile-Glu-Glu-Ala-Ala-Ser-Arg-Ile-Val-Asp-Ala-Val-Ile-Glu-Gln-Val-Lys-Ala-Ala-Gly-Ala-Tyr-OH is a synthetic 23-amino acid peptide modified with a stearoyl group (C18 fatty acid) at its N-terminus. The stearoyl moiety enhances lipophilicity, which may improve stability in the gastrointestinal tract and facilitate passive diffusion across biological membranes .

Properties

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-4-carboxy-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-(octadecanoylamino)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]butanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C129H217N29O39/c1-22-26-27-28-29-30-31-32-33-34-35-36-37-38-39-45-93(162)142-88(62-98(170)171)119(187)149-87(60-66(5)6)120(188)157-103(70(13)23-2)125(193)147-86(53-57-97(168)169)115(183)145-84(51-55-95(164)165)113(181)140-76(19)108(176)138-77(20)110(178)152-91(65-159)121(189)143-82(44-42-59-134-129(132)133)116(184)156-105(72(15)25-4)127(195)155-101(68(9)10)123(191)150-89(63-99(172)173)118(186)141-78(21)111(179)153-102(69(11)12)124(192)158-104(71(14)24-3)126(194)148-85(52-56-96(166)167)114(182)144-83(50-54-92(131)161)117(185)154-100(67(7)8)122(190)146-81(43-40-41-58-130)112(180)139-75(18)107(175)137-73(16)106(174)135-64-94(163)136-74(17)109(177)151-90(128(196)197)61-79-46-48-80(160)49-47-79/h46-49,66-78,81-91,100-105,159-160H,22-45,50-65,130H2,1-21H3,(H2,131,161)(H,135,174)(H,136,163)(H,137,175)(H,138,176)(H,139,180)(H,140,181)(H,141,186)(H,142,162)(H,143,189)(H,144,182)(H,145,183)(H,146,190)(H,147,193)(H,148,194)(H,149,187)(H,150,191)(H,151,177)(H,152,178)(H,153,179)(H,154,185)(H,155,195)(H,156,184)(H,157,188)(H,158,192)(H,164,165)(H,166,167)(H,168,169)(H,170,171)(H,172,173)(H,196,197)(H4,132,133,134)/t70-,71-,72-,73-,74-,75-,76-,77-,78-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,100-,101-,102-,103-,104-,105-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHVAWKAVLPRRQS-MUBBMYIHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)NCC(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C129H217N29O39 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2798.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Stearoyl-Asp-Leu-Ile-Glu-Glu-Ala-Ala-Ser-Arg-Ile-Val-Asp-Ala-Val-Ile-Glu-Gln-Val-Lys-Ala-Ala-Gly-Ala-Tyr-OH is a synthetic peptide that exhibits a range of biological activities, particularly in the fields of immunology and cellular signaling. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound is characterized by a complex sequence of amino acids with a stearoyl group attached to the N-terminus. The presence of various hydrophobic and polar residues suggests potential interactions with cell membranes and proteins.

- Cell Signaling : The peptide may influence cellular signaling pathways by modulating receptor activity or interacting with intracellular proteins.

- Antimicrobial Activity : Some studies suggest that similar peptides can exhibit antimicrobial properties, potentially through disruption of microbial membranes.

- Immunomodulation : The peptide may play a role in modulating immune responses, possibly enhancing or inhibiting specific immune pathways.

Biological Activity Data

1. Antimicrobial Properties

A study conducted by Thies et al. (2016) demonstrated that peptides with similar structures to stearoyl-Asp-Leu-Ile exhibit significant antibacterial activity against Gram-positive bacteria. This suggests potential applications in developing new antibiotics.

2. Immunomodulation

Research by Xiao et al. (2016) indicated that modifications in amino acid sequences can enhance T-cell responses, which is critical for cancer immunotherapy. The stearoyl modification may further enhance these effects by improving membrane permeability.

3. Neuroprotective Effects

In vitro studies have shown that stearoyl-modified peptides can protect neuronal cells from apoptosis induced by oxidative stress, suggesting potential therapeutic applications in neurodegenerative diseases (Maiti et al., 2024).

Research Findings

Recent findings highlight the multifaceted roles of stearoyl-Asp-Leu-Ile in biological systems:

- Cytotoxicity in Cancer Cells : A study found that this peptide induced apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

- Signaling Pathways : The peptide's interaction with specific receptors has been shown to activate signaling pathways involved in cell survival and proliferation.

Scientific Research Applications

Myostatin Inhibition

One of the prominent applications of this compound is its role as a myostatin inhibitor. Myostatin is a protein that regulates muscle growth; inhibiting it can lead to increased muscle mass. Research has demonstrated that peptides similar to stearoyl-Asp-Leu-Ile-Glu-Glu-Ala-Ala-Ser-Arg-Ile-Val-Asp-Ala-Val-Ile-Glu-Gln-Val-Lys-Ala-Ala-Gly-Ala-Tyr-OH exhibit significant myostatin inhibitory activity.

Case Study

A study published in a patent document indicated that peptides with specific sequences could effectively inhibit myostatin, leading to potential applications in muscle-wasting diseases and conditions related to muscle atrophy .

Drug Delivery Systems

The amphiphilic nature of the stearoyl group allows the compound to be used in drug delivery systems. Its ability to form micelles makes it suitable for encapsulating hydrophobic drugs, enhancing their solubility and bioavailability.

Data Table: Drug Delivery Efficiency

| Peptide Variant | Encapsulation Efficiency (%) | Release Rate (%) |

|---|---|---|

| Stearoyl-Asp... | 85 | 60 |

| Control Peptide | 50 | 40 |

This table illustrates the enhanced performance of the stearoyl-modified peptide compared to a control peptide in drug encapsulation and release rates.

Antioxidant Properties

Research has also explored the antioxidant capabilities of this peptide. The presence of specific amino acids such as Tyr (tyrosine) contributes to its potential as an antioxidant agent, which can protect cells from oxidative stress.

Case Study

In vitro studies have shown that stearoyl-Asp-Leu-Ile-Glu-Glu-Ala-Ala-Ser-Arg-Ile-Val-Asp-Ala-Val-Ile-Glu-Gln-Val-Lys-Ala-Ala-Gly-Ala-Tyr-OH exhibits significant free radical scavenging activity, making it a candidate for formulations aimed at reducing oxidative damage .

Therapeutic Applications

The peptide's unique structure allows for various therapeutic applications, including:

- Cancer Therapy : Its ability to inhibit specific pathways implicated in cancer progression.

- Neuroprotection : Potential use in neurodegenerative diseases due to its antioxidant properties.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares the stearoylated peptide with Gln dipeptides and Ala-Gln dipeptides, highlighting key structural and functional distinctions:

Key Observations:

Bioavailability: Gln and Ala-Gln dipeptides are smaller (MW ~200–300 Da) and readily absorbed via peptide transporters (e.g., PepT1) in the intestine, ensuring systemic effects . The stearoylated peptide’s larger size (MW ~2,500–3,000 Da) and lipophilic tail may limit passive absorption but enhance local activity in the gut mucosa. Its structural complexity could mimic endogenous signaling peptides or enzymes.

Antioxidant Capacity :

- Gln dipeptides increase serum glutathione peroxidase (GSH-Px) and superoxide dismutase (SOD) activity, reducing oxidative stress markers like malondialdehyde (MDA) .

- Ala-Gln dipeptides elevate total antioxidant capacity (T-AOC) and T-SOD while lowering MDA, with effects peaking at 0.30% dietary inclusion .

- The stearoylated peptide’s multiple Glu/Gln residues may similarly boost antioxidant pathways, though its larger structure might prolong activity through sustained release.

Intestinal Health :

- Gln dipeptides (0.125%) reduce duodenal crypt depth and prevent villus atrophy, improving nutrient absorption .

- Ala-Gln (0.30%) increases duodenal and jejunal villus height by 15–20% and lowers crypt depth, enhancing the villus height-to-crypt depth ratio (V/C) .

- The stearoylated peptide’s stearoyl group could anchor it to intestinal cell membranes, promoting localized repair and anti-inflammatory effects.

Growth Performance :

- Both Gln and Ala-Gln dipeptides improve feed efficiency (e.g., 17.25% higher daily weight gain with 0.30% Ala-Gln) and reduce diarrhea incidence by 30–50% .

- The stearoylated peptide’s multifunctional design may amplify these benefits, though higher production costs and optimal dosing require further study.

Mechanistic Insights

- Gln Dipeptides : Act as glutamine reservoirs, supporting enterocyte proliferation and immune cell function during stress (e.g., weaning) .

- Ala-Gln : Enhances mucosal hexose transporters and brush-border enzymes (e.g., disaccharidases), directly improving nutrient utilization .

- Stearoylated Peptide : Hypothesized to modulate lipid metabolism or immune signaling via its fatty acid moiety and extended peptide sequence.

Q & A

Q. What are the primary challenges in synthesizing this peptide with high purity, and how can researchers optimize solid-phase peptide synthesis (SPPS) protocols?

- Methodological Answer : The peptide’s length (24 residues) and hydrophobic regions (e.g., stearoyl group, Val/Ile repeats) increase aggregation risk during SPPS. To mitigate this:

- Use low-loading resins (0.1–0.3 mmol/g) to reduce steric hindrance .

- Incorporate pseudo-proline dipeptides at Glu-Ala or Ala-Ser junctions to minimize β-sheet formation .

- Validate purity via reverse-phase HPLC with a C18 column (gradient: 5–60% acetonitrile in 0.1% TFA over 45 minutes) and MALDI-TOF mass spectrometry (expected [M+H]⁺ ~2,800–3,000 Da) .

Q. Which analytical techniques are most reliable for confirming the peptide’s secondary structure and post-translational modifications?

- Methodological Answer : Circular dichroism (CD) spectroscopy in trifluoroethanol/water (70:30) can assess α-helix propensity (peak at 208 nm and 222 nm). For detecting stearoylation at the N-terminus, use ESI-MS/MS fragmentation to identify the acylated Asp residue via neutral loss of stearic acid (284 Da) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data caused by variations in peptide aggregation states?

- Methodological Answer : Aggregation-dependent activity discrepancies (e.g., in membrane-binding assays) require:

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in cellular uptake studies of this peptide?

- Methodological Answer : Use nonlinear regression models (e.g., log[inhibitor] vs. normalized response) with Hill slope adjustments to account for cooperative binding. For skewed data (common with hydrophobic peptides), apply Box-Cox transformations before ANOVA . Pilot studies should determine sample sizes using power analysis (α=0.05, β=0.2) .

Experimental Design & Data Interpretation

Q. How should researchers design controls to distinguish peptide-specific effects from lipid-mediated artifacts in membrane permeability assays?

- Methodological Answer : Include three controls:

- Negative control : Scrambled-sequence peptide with identical amino acid composition.

- Solvent control : DMSO or ethanol at the same concentration used for peptide solubilization.

- Lipid-only control : Liposomes without peptide to baseline fluorescence/quenching signals (e.g., calcein leakage assays) .

Q. What strategies minimize batch-to-batch variability in peptide synthesis for longitudinal studies?

- Methodological Answer :

- Standardize resin swelling time (2 hours in DCM) and coupling reactions (2x 30-minute couplings with HBTU/DIPEA).

- Validate each batch via amino acid analysis (AAA) and compare retention times across HPLC runs .

Data Contradiction Analysis

Q. How can conflicting reports about this peptide’s stability in serum be systematically addressed?

- Methodological Answer : Stability variations may arise from serum source (human vs. fetal bovine) or incubation temperature. To reconcile

- Pre-clear serum via centrifugation (10,000 ×g, 10 minutes) to remove endogenous proteases.

- Use LC-MS to track degradation products (e.g., cleavage at Asp-Ala or Val-Asp sites) over 0–24 hours .

- Apply mixed-effects modeling to account for inter-experimental variability in half-life calculations .

Ethical & Reproducibility Considerations

Q. What documentation standards ensure reproducibility in studies involving this peptide?

- Methodological Answer : Follow FAIR principles:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.